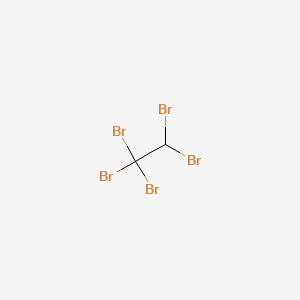

Pentabromoethane

描述

Contextualization of Brominated Ethanes within Chemical Sciences

Halogenated hydrocarbons are organic compounds where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. nc.govauburn.edu This substitution significantly alters the chemical and physical properties of the parent hydrocarbon. auburn.edu Brominated ethanes are a subgroup of these compounds, specifically derivatives of ethane (B1197151) (C₂H₆) where hydrogen atoms are substituted by bromine. Bromoethane (B45996), for instance, is an ethane molecule with one bromine substituent and is used as an alkylating agent in organic synthesis. nih.gov

The reactivity of alkanes, which are generally inert, is increased through halogenation. purdue.edumasterorganicchemistry.com Free-radical halogenation is a key reaction for alkanes, allowing for the introduction of a halogen atom which can then serve as a leaving group for further reactions. masterorganicchemistry.comyoutube.com The reaction of alkanes with halogens like bromine can produce a variety of halogenated hydrocarbons. purdue.edupressbooks.pub These compounds, including brominated ethanes, have found use as solvents, chemical intermediates, and formerly in applications like fire extinguishers. auburn.eduiloencyclopaedia.org The presence of multiple bromine atoms, as in pentabromoethane, further modifies properties such as density, boiling point, and solubility. chembk.com

The study of brominated ethanes is part of the broader field of organohalogen chemistry. These compounds are model systems for understanding reaction mechanisms, such as nucleophilic substitution and elimination, which are fundamental in organic chemistry. pressbooks.pub The synthesis of brominated alkanes can be achieved through various methods, including the reaction of alcohols with hydrobromic acid, often using a catalyst. mdpi.com

Historical and Current Trajectories of this compound Research

Research on this compound (C₂HBr₅) is part of the larger scientific inquiry into halogenated compounds. Historically, the focus has been on the synthesis, characterization, and fundamental chemical properties of such molecules. This compound can be synthesized from other brominated compounds; for example, it can be prepared from tribromoethylene (B1212961) or by the Wohl-Ziegler reaction of 1,1,1,2-tetrabromoethane (B1617602) with N-bromosuccinimide. chemsrc.comchemchart.com Another documented laboratory synthesis involves the reaction of this compound to produce tetrabromoethylene (B1617066). oup.com

Early research would have focused on determining its physical properties, such as melting and boiling points, and its solubility in various solvents. chembk.comcas.org Spectroscopic analysis has been crucial for its characterization, with data available from 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (GC-MS). nih.govspectrabase.com Thermochemical properties, including its enthalpy of formation, have also been the subject of theoretical and computational studies, which are important for understanding its stability and reactivity. anl.govnsf.govresearchgate.net

Current research trajectories appear to be driven by its relevance in environmental and health sciences. This compound has been identified as a flame retardant, a class of chemicals that has come under scrutiny for environmental persistence and potential toxicity. ontosight.aiservice.gov.ukturi.orgamazonaws.com Studies now often investigate its environmental fate, potential for bioaccumulation, and toxicological profile. ontosight.aicpsc.gov For example, the National Institute of Environmental Health Sciences (NIEHS) has conducted genetic toxicity evaluations of this compound. nih.gov Furthermore, its inclusion in market analysis reports suggests ongoing commercial interest, likely as a chemical intermediate or in specialized applications. prof-research.com Research also continues in the context of organic synthesis, where it can be used as a brominating reagent. chembk.comchembk.com

Interdisciplinary Significance in Chemical, Environmental, and Health Sciences

This compound holds significance across multiple scientific fields due to its distinct chemical nature and applications.

In Chemical Sciences: this compound is primarily significant as a chemical intermediate and a laboratory reagent. chembk.comontosight.ai Its dense structure and multiple bromine atoms make it a useful component in certain synthetic pathways. chembk.com For instance, it is used in the synthesis of other brominated compounds like tribromoethylene and bromoethyne. chemsrc.com The study of its chemical properties and reactions contributes to the fundamental understanding of polyhalogenated alkanes. auburn.edupressbooks.pub

In Environmental Sciences: The interdisciplinary importance of this compound is strongly linked to its role as a brominated flame retardant (BFR). ontosight.aiservice.gov.uk BFRs are known for their environmental persistence, and there is concern about their potential for widespread environmental exposure and accumulation in wildlife. service.gov.uk this compound has been identified as a potential environmental contaminant due to its persistence and toxicity. chembk.comontosight.aichembk.com Its presence in the environment is a subject of study, particularly in the context of water contamination and its impact on aquatic organisms. chembk.comamazonaws.comchembk.com Research initiatives aim to prioritize flame retardants for environmental risk assessment, with this compound being one of the compounds considered. service.gov.uk

In Health Sciences: From a health sciences perspective, the focus is on the toxicology of this compound. iloencyclopaedia.orgontosight.ai Like many halogenated hydrocarbons, it is considered a hazardous substance. iloencyclopaedia.orgontosight.ai Inhalation, ingestion, or skin contact may cause harm. chembk.comontosight.aichembk.com The National Toxicology Program (NTP), under the NIEHS, has conducted studies to evaluate its toxicity. nih.govnih.gov Research has identified it as a substance of concern, with studies noting its potential to cause kidney damage and its lethality in animal studies at certain concentrations. cpsc.gov These toxicological investigations are crucial for assessing the risks to human health from potential exposure and for informing regulatory decisions. turi.orgcpsc.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1,1,1,2,2-Pentabromoethane | nih.gov |

| CAS Registry Number | 75-95-6 | cas.org |

| Molecular Formula | C₂HBr₅ | chembk.comcas.org |

| Molecular Weight | 424.55 g/mol | cas.orgnih.gov |

| Appearance | Colorless or light yellow liquid | chembk.comontosight.ai |

| Odor | Pungent, sweet | chembk.comontosight.ai |

| Density | ~3.3 g/cm³ | chemsrc.com |

| Melting Point | 55-56.5 °C | chembk.comcas.org |

| Boiling Point | 210 °C @ 300 mmHg; 140 °C @ 15 Torr | chembk.comcas.org |

| Solubility | Almost insoluble in water; miscible with alcohol and ether | auburn.educhembk.com |

Table 2: Compound Names Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 1,1,1,2,2-Pentabromoethane | C₂HBr₅ |

| 1,1,1,2-Tetrabromoethane | C₂H₂Br₄ |

| Bromoethyne | C₂HBr |

| Bromoform (B151600) | CHBr₃ |

| Carbon tetrachloride | CCl₄ |

| Chloroform | CHCl₃ |

| Decabromodiphenyl ether | C₁₂Br₁₀O |

| Ethane | C₂H₆ |

| Ethyl bromide (Bromoethane) | C₂H₅Br |

| Methylene chloride | CH₂Cl₂ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Tetrabromoethylene | C₂Br₄ |

| Tetrachloroethylene | C₂Cl₄ |

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2-pentabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPXEPSTZMAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025830 | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-95-6 | |

| Record name | 1,1,1,2,2-Pentabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWF205EY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pentabromoethane

Targeted Synthesis and Derivatization Strategies

The synthesis of pentabromoethane is primarily achieved through the progressive bromination of ethane (B1197151) or via the chemical transformation of other functionalized precursors.

Free Radical Bromination and Polybromination Control

The most direct route to this compound is the free-radical substitution reaction of ethane with bromine, typically initiated by ultraviolet (UV) light. prepp.in This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. prepp.in The process is sequential, with hydrogen atoms being replaced by bromine atoms one by one, leading to a mixture of brominated ethanes. studentbro.in

The reaction sequence is as follows:

C₂H₆ + Br₂ → C₂H₅Br + HBr (Bromoethane)

C₂H₅Br + Br₂ → C₂H₄Br₂ + HBr (Dibromoethane)

C₂H₄Br₂ + Br₂ → C₂H₃Br₃ + HBr (Tribromoethane)

C₂H₃Br₃ + Br₂ → C₂H₂Br₄ + HBr (Tetrabromoethane)

C₂H₂Br₄ + Br₂ → C₂HBr₅ + HBr (this compound) studentbro.in

Ultimately, the reaction can proceed to form hexabromoethane (B14528) (C₂Br₆). studentbro.in

Controlling the reaction to selectively yield this compound is a significant challenge due to the progressive nature of the halogenation. ucr.edu As bromoethane (B45996) and other partially brominated products form, they also become substrates for further bromination. ucr.edu To manage the extent of polybromination, chemists can manipulate reaction conditions. One strategy to minimize the formation of higher brominated alkanes is to use a large excess of the initial alkane (ethane) relative to the bromine. ucr.edu Conversely, to drive the reaction toward highly substituted products like this compound and hexabromoethane, an excess of the bromine reagent is used under sustained irradiation.

Table 1: Factors Influencing Polybromination Control in Ethane Bromination

| Parameter | Effect on Product Distribution | Rationale |

|---|---|---|

| Alkane:Bromine Ratio | A high alkane-to-bromine ratio favors monobromination. ucr.edu A high bromine-to-alkane ratio favors polybromination. | A higher concentration of ethane increases the probability of a bromine radical reacting with an unbrominated molecule rather than a brominated product. ucr.edu |

| Reaction Time | Longer reaction times generally lead to higher degrees of bromination. | Provides more opportunity for sequential substitution reactions to occur. |

| Light Intensity (Initiation) | Sufficient UV irradiation is necessary to initiate and sustain the radical chain reaction. prepp.in | UV light cleaves the Br-Br bond to generate the initial bromine radicals required for the reaction to proceed. |

Halogen Exchange and Functional Group Interconversion Routes

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com While the direct bromination of ethane is the most common path to this compound, alternative strategies involving halogen exchange or other interconversions are theoretically possible. For instance, the Finkelstein reaction allows for the conversion of alkyl chlorides or bromides to alkyl iodides, and similar principles can apply to other halogen exchanges. vanderbilt.edu

Although specific, high-yield examples of synthesizing this compound via halogen exchange from precursors like pentachloroethane (B166500) are not widely documented in readily available literature, the conversion of alcohols to alkyl bromides using reagents like phosphorus pentabromide (PBr₅) is a standard method. vanderbilt.edunih.gov Therefore, a multi-step synthesis from a suitable polyhydroxylated or polyhalogenated ethane precursor could potentially be devised.

This compound as a Key Intermediate in Organic Synthesis

Due to its high bromine content and reactive C-H bond, this compound serves as a useful intermediate in the synthesis of other specialized molecules. ontosight.aigoogle.com

Precursor Chemistry for Highly Brominated Compounds

This compound is a logical penultimate intermediate in the synthesis of hexabromoethane, the fully brominated derivative of ethane. The final hydrogen atom on this compound can be substituted via further free-radical bromination to yield hexabromoethane. studentbro.inscribd.com

It can also be used in elimination reactions. For example, the dehydrobromination of this compound is a known method for preparing tetrabromoethylene (B1617066) (C₂Br₄). wikipedia.org This transformation highlights its utility in building blocks for different classes of organobromine compounds. Additionally, this compound has been employed as a brominating agent for the synthesis of brominated cyclopentadienyl (B1206354) carbonyl complexes.

Preparation of Organometallic and Heterocyclic Derivatives

The formation of organometallic reagents, such as Grignard or organolithium compounds, typically involves the reaction of an alkyl or aryl halide with a metal. nih.govacgpubs.org However, the synthesis of such reagents from polyhalogenated alkanes like this compound can be complicated. The presence of multiple electronegative bromine atoms can influence the stability and reactivity of the potential organometallic intermediate. While literature on the successful isolation and use of Grignard or organolithium reagents derived directly from this compound is scarce, the broader field of organometallic chemistry continues to evolve. mdpi.comdntb.gov.ua

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are a vast and important class of molecules. wikipedia.org The synthesis of these structures often involves the use of functionalized building blocks. rsc.orgzioc.rusciencepublishinggroup.com In principle, the reactive sites on this compound could be utilized in cyclization reactions to form novel heterocyclic systems, though specific, well-documented examples of its use as a direct precursor in heterocyclic synthesis are not prevalent.

Unintended Formation and Byproduct Analysis in Chemical Processes

This compound can be formed as an unintentional byproduct in industrial processes that involve bromination. For example, in the production of brominated flame retardants (BFRs) or other polybrominated compounds, incomplete or side reactions can lead to a mixture of products, which may include this compound. ipen.orgnih.gov The degradation of more complex BFRs can also potentially generate smaller brominated alkanes. mdpi.com

The detection and analysis of such byproducts are critical for quality control and environmental monitoring. Analytical techniques for identifying polybrominated compounds in complex mixtures are well-developed. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for separating and identifying individual brominated congeners. cdc.govnih.gov Specifically, electron capture negative ionization (ECNI) mass spectrometry is highly sensitive for compounds containing four or more bromine atoms, making it suitable for detecting this compound. cdc.gov High-resolution mass spectrometry (HRMS) provides the accuracy needed for unequivocal identification of these compounds in environmental and biological samples. researchgate.net

Table 2: Analytical Methods for Detection of Polybrominated Compounds

| Technique | Application | Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for separation and identification of volatile and semi-volatile brominated compounds. cdc.govnih.gov | Provides congener-specific analysis and structural information. cdc.gov |

| Electron Capture Negative Ionization (ECNI-MS) | Highly sensitive detection for polybrominated compounds. cdc.gov | Offers high sensitivity for compounds with ≥4 bromine atoms. cdc.gov |

| High-Resolution Mass Spectrometry (HRMS) | Definitive identification and quantitation in complex matrices like environmental samples. researchgate.net | High mass accuracy allows for unambiguous formula determination. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile or thermally labile brominated compounds. nih.gov | Suitable for a different range of compounds compared to GC, including metabolites. nih.gov |

Mechanistic Studies and Reaction Kinetics of Pentabromoethane

Elucidation of Reaction Mechanisms

The reaction mechanisms of pentabromoethane are primarily understood through its function as a flame retardant and its interactions in photophysical processes.

Radical Generation and Propagation in Combustion Inhibition

This compound functions as an effective flame retardant through a gas-phase radical scavenging mechanism. mst.dkservice.gov.uk The process is initiated by the thermal decomposition of this compound in the high-temperature environment of a flame. The carbon-bromine (C-Br) bonds, being weaker than carbon-carbon or carbon-hydrogen bonds, break homolytically to release bromine radicals (Br•).

These highly reactive bromine radicals interfere with the combustion chain reaction, which is propagated by high-energy radicals such as hydrogen (H•) and hydroxyl (OH•) radicals. mst.dkkmtindustrial.com The inhibition occurs via the following key reactions:

H• + Br• → HBr

OH• + Br• → HOBr

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

The bromine radical scavenges the key chain-propagating radicals, replacing them with the less reactive hydrogen bromide (HBr). nist.gov While HBr can react to regenerate a bromine radical, this cycle effectively lowers the concentration of the more energetic H• and OH• radicals, thereby slowing down or extinguishing the combustion process. mst.dkgoyenchemical.com This chemical interference with the radical chain mechanism is the primary mode of action for halogenated flame retardants like this compound. service.gov.uk

Photophysical Quenching Processes: Exciplex Formation and Heavy-Atom Effects

This compound is known to quench the fluorescence of certain molecules, a process that can be explained by the heavy-atom effect and the formation of an intermediate exciplex. acs.org The "heavy-atom effect" refers to the ability of atoms with high atomic numbers, such as bromine, to enhance the rate of spin-forbidden electronic transitions, specifically intersystem crossing. slideshare.netresearchgate.net

In a typical quenching study, an excited-state fluorophore, such as pyrene (B120774), interacts with a quencher like this compound. acs.org The proposed mechanism involves the initial formation of an encounter complex between the excited singlet state of pyrene and a this compound molecule. acs.orgresearchgate.net This complex can then form an exciplex—an excited-state complex that is stable only in its excited state.

The presence of the five heavy bromine atoms in this compound significantly increases the spin-orbit coupling within this exciplex. acs.orgresearchgate.net This enhanced coupling promotes a rapid, radiationless transition from the singlet excited state to the triplet state (intersystem crossing), effectively quenching the fluorescence. rsc.org The process can be summarized as:

¹Py* + PENTBE ⇌ (¹Py---PENTBE) → (Py---PENTBE)exciplex → ³Py + PENTBE

This mechanism, involving an encounter complex followed by exciplex formation where the heavy-atom effect dominates, provides a comprehensive model for the observed fluorescence quenching. acs.org

Kinetic Parameters and Environmental Factors

The rates of reactions involving this compound are influenced by various physical parameters, including pressure, viscosity, and temperature.

Pressure and Viscosity Dependence on Reaction Rates

The kinetics of fluorescence quenching by this compound have been shown to be dependent on both pressure and solvent viscosity. acs.org In a study of pyrene fluorescence quenching by various brominated ethanes in methylcyclohexane (B89554), the rate constant (kₒ) for this compound was observed to decrease monotonically as pressure was increased up to 650 MPa. acs.org This behavior is quantified by the activation volume (ΔV‡), which was estimated to be 12.0 cm³/mol for this compound. acs.org A positive activation volume indicates that the transition state occupies a larger volume than the reactants, and thus the reaction rate slows with increasing pressure.

Table 1: Activation volumes and the effect of pressure on the fluorescence quenching rate constant (kₒ) for pyrene by various brominated alkanes in methylcyclohexane at 25°C. Data sourced from Okamoto (2000). acs.org

Temperature Effects on Thermal Stability and Reactivity

The thermal stability of this compound is a critical factor in its primary application as a flame retardant. guidechem.com The compound is designed to be stable at normal temperatures but to decompose at the elevated temperatures characteristic of combustion. service.gov.ukbyjus.com The decomposition temperature is the point at which the heat provides sufficient energy to break the chemical bonds within the molecule. byjus.com For this compound, this process involves the cleavage of the C-Br bonds to generate the bromine radicals essential for flame inhibition.

Degradative Pathways in Chemical and Environmental Systems

This compound can degrade through several pathways, with thermal and photolytic processes being the most significant. As established, thermal decomposition is its intended degradation pathway in the context of flame retardancy, where it breaks down to release HBr and other species. google.com

In the environment, photolytic degradation is a plausible pathway. Many halogenated organic compounds are known to break down when exposed to ultraviolet (UV) radiation. wur.nlwikipedia.org For instance, studies on the structurally similar decabromodiphenyl ether have shown that it undergoes photolytic debromination. wur.nl This suggests that this compound could similarly degrade in the presence of sunlight, likely through the homolytic cleavage of C-Br bonds to form radicals. This process could contribute to its environmental breakdown. science.gov The presence of this compound in various environmental compartments, such as sediments, has been noted, indicating that its degradation is a key factor in its environmental fate. science.gov

Table of Mentioned Compounds

Hydrolytic Cleavage and Transformation Products

Detailed research findings on the direct hydrolytic cleavage of this compound are not extensively documented in the reviewed scientific literature. While hydrolysis is a fundamental degradation pathway for many organic compounds, including some halogenated hydrocarbons, specific kinetic data and transformation products for this compound are scarce. google.com The degradation of polyesters, for instance, occurs via the hydrolytic cleavage of ester bonds, a process that can be influenced by temperature and pH. researchgate.netresearchgate.netmdpi.commdpi.com In the context of drug degradation, unconventional hydrolytic reactions, including dehalogenation, have been observed, suggesting that under certain conditions, C-X bonds can be cleaved. ijper.org However, without specific studies on this compound, its behavior under hydrolytic conditions can only be inferred from general chemical principles. The high degree of bromination in this compound may influence its susceptibility to hydrolysis, potentially making the C-Br bonds more or less reactive compared to less substituted bromoalkanes.

Given the lack of direct experimental data, a definitive pathway and a list of specific transformation products for the hydrolysis of this compound cannot be presented. Further research is required to elucidate the kinetics and mechanisms of its hydrolytic degradation.

Atmospheric Reactivity with Oxidizing Species

In the atmosphere, the fate of volatile organic compounds like this compound is primarily governed by their reactions with oxidizing species, mainly the hydroxyl radical (OH), ozone (O₃), and through photolysis. copernicus.org

The primary reaction mechanism between an alkane and an OH radical is hydrogen abstraction, leading to the formation of an alkyl radical and water. nist.gov For this compound (CHBr₂-CBr₃), the single hydrogen atom is a likely site for abstraction.

Reaction: CHBr₂-CBr₃ + •OH → •CBr₂-CBr₃ + H₂O

The resulting pentabromoethyl radical would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (•OOCBr₂-CBr₃), which initiates a series of reactions leading to the formation of various oxygenated products.

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average concentration of OH radicals in the troposphere (typically around 1 x 10⁶ molecules/cm³).

Brominated hydrocarbons are known to have atmospheric lifetimes that can range from days to years, depending on their reactivity. nsf.gov Given that this compound contains C-H bonds, it is expected to be more reactive towards OH radicals than fully halogenated compounds.

Ozone (O₃) is another important atmospheric oxidant, particularly for compounds containing carbon-carbon double bonds. copernicus.orgnih.gov Since this compound is a saturated alkane, its reaction rate with ozone is expected to be negligible under atmospheric conditions. researchgate.netresearchgate.net

Photolysis, the degradation of a molecule by light, can also be a significant removal pathway for some chemicals in the atmosphere. service.gov.uk Brominated compounds can undergo photolysis, breaking the C-Br bond to form radicals. nsf.gov The potential for photolysis of this compound would depend on its absorption spectrum and the quantum yield for dissociation.

Interactive Data Table: Estimated Atmospheric Reactivity Data

Below is a table with estimated and comparative kinetic data relevant to the atmospheric reactivity of this compound. Note: Specific experimental data for this compound is limited; some values are based on analogous compounds.

| Parameter | Value / Estimated Range | Reference Compound(s) | Citation |

| Reaction with OH Radicals | |||

| Estimated k_OH at 298 K (cm³/molecule·s) | 1 x 10⁻¹⁴ - 1 x 10⁻¹³ | Bromoform (B151600), Dibromomethane | utoronto.ca |

| Estimated Atmospheric Lifetime (τ_OH) | 0.3 - 3 years | General Alkanes | aparc-climate.orgcopernicus.org |

| Reaction with Ozone (O₃) | |||

| Estimated k_O₃ at 298 K (cm³/molecule·s) | < 1 x 10⁻²⁰ | Saturated Alkanes | copernicus.org |

| Estimated Atmospheric Lifetime (τ_O₃) | > 10 years | Saturated Alkanes | copernicus.org |

| Photolysis | |||

| Potential Pathway | C-Br bond cleavage | Brominated methanes/ethanes | nsf.gov |

| Significance | Potentially contributes to degradation in the stratosphere | Bromine halocarbons | nsf.gov |

Advanced Analytical Characterization of Pentabromoethane

Spectroscopic Techniques for Structural and Vibrational Analysis

Spectroscopy is fundamental to understanding the molecular structure and dynamic behavior of pentabromoethane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Overtone Spectroscopy offer complementary information about the atomic arrangement and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of organic compounds like this compound. measurlabs.comsolubilityofthings.com It provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). measurlabs.comsolubilityofthings.com

For this compound (C₂HBr₅), the structure consists of a single proton attached to a carbon atom, which is also bonded to two bromine atoms, while the adjacent carbon is bonded to three bromine atoms (Br₃C-CHBr₂). The ¹H NMR spectrum is therefore relatively simple, exhibiting a single resonance for the lone proton. The chemical shift of this proton is influenced by the electronegative bromine atoms, causing it to appear downfield.

¹³C NMR spectroscopy provides information on the two carbon environments within the molecule. measurlabs.com The carbon atom bonded to the single proton and two bromine atoms (CHBr₂) and the carbon atom bonded to three bromine atoms (CBr₃) will show distinct signals.

Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the purity of a compound. nih.goveurl-pesticides.eu By integrating the signal of the this compound proton and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the sample can be calculated with high precision. nih.govbipm.org This method is advantageous as it can detect and quantify both organic and solvent impurities that are NMR-active. nih.gov The use of 2D NMR techniques can further help in resolving signals from overlapping impurities. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~5.7-6.0 | Singlet (s) | The exact shift can vary based on the solvent used. |

Note: Chemical shifts are approximate and can vary depending on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound are characterized by vibrations associated with the C-H and C-Br bonds, as well as C-C stretching and various bending modes.

C-H Stretching: A characteristic C-H stretching vibration is expected in the region of 2900-3100 cm⁻¹. This mode is often weak in the IR spectrum of highly halogenated compounds but can be observed.

C-Br Stretching: The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum (below 800 cm⁻¹). Due to the presence of five bromine atoms, multiple C-Br stretching modes are expected.

C-C Stretching: The C-C bond stretch will also be present, typically in the 800-1200 cm⁻¹ range.

Bending Modes: Various C-H and C-Br bending (scissoring, wagging, twisting, rocking) modes will appear at lower frequencies, contributing to the fingerprint region of the spectrum.

These techniques are crucial for confirming the presence of the key functional groups within the this compound structure and providing a unique vibrational fingerprint for the compound.

Table 2: General Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch | 2900 - 3100 | IR, Raman |

| C-C Stretch | 800 - 1200 | IR, Raman |

| C-Br Stretch | < 800 | IR, Raman |

Overtone spectroscopy involves the absorption of light corresponding to transitions to higher vibrational energy levels (Δν > 1). nih.gov It is a purely quantum process that is particularly sensitive to the anharmonicity of molecular vibrations. nih.gov For molecules like this compound, overtone spectroscopy focusing on the C-H stretching vibration provides unique insights into the local environment of the C-H bond and the molecule's conformation. researchgate.netresearchgate.net

The overtone spectra of haloethanes are often interpreted using a "local mode" model, where the C-H stretching vibrations are treated as localized, anharmonic bond-oscillators rather than delocalized normal modes. researchgate.net The frequencies and intensities of the overtone peaks (e.g., ΔνCH = 3, 4, 5) can be measured. researchgate.net Analysis of these spectra allows for the calculation of key local mode parameters, including the local mode frequency (ω) and the diagonal local mode anharmonicity (x). researchgate.net

In a study of this compound dissolved in carbon tetrachloride, the principal absorption bands in the overtone spectrum were assigned to CH-stretching local mode overtones. researchgate.netresearchgate.net Asymmetry observed in the overtone bands of pentahaloethanes has been attributed to intermolecular interactions. researchgate.net This technique serves as a sensitive probe of the potential energy surface of the C-H bond and can reveal subtle conformational details influenced by steric and electronic effects within the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Modes

Mass Spectrometry for Elemental Composition and Molecular Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is an essential tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₂HBr₅), the presence of bromine is distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). HRMS can resolve these isotopic peaks and provide a measured mass that can be matched to the calculated theoretical mass of the molecular ion, confirming the elemental composition. This technique is invaluable for the unambiguous identification of the compound. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com For volatile compounds like this compound, GC separates the analyte from other components in a mixture before it enters the mass spectrometer for ionization and detection. thermofisher.com

While standard Electron Ionization (EI) can be used, it is a "hard" ionization technique that can cause extensive fragmentation, sometimes leaving a weak or absent molecular ion peak. libretexts.org For highly halogenated compounds, Electron Capture Negative Ionization (ECNI) is a particularly sensitive and "soft" ionization method. nih.govgcms.cz

In ECNI, low-energy electrons are captured by electrophilic molecules, such as those containing multiple bromine atoms, to form negative ions. gcms.cznih.gov This process is highly selective and results in less fragmentation, often producing an intense molecular anion peak (M⁻•), which aids in molecular weight determination. gcms.cz The primary fragmentation pathway in ECNI for polybrominated compounds is often the loss of a bromine atom or ion. The detection of the bromide ion isotopes (m/z 79 and 81) is a characteristic feature of this analysis. nih.gov GC-ECNI-MS is therefore a highly specific and sensitive method for the trace analysis of compounds like this compound. nih.govnih.gov

Table 3: Common Fragments in Mass Spectrometry of this compound

| Ion/Fragment | Description | Ionization Mode |

|---|---|---|

| [C₂HBr₅]⁻• | Molecular Anion | ECNI |

| [C₂HBr₄]⁻ | Loss of a Bromine atom | ECNI |

| [Br]⁻ | Bromide Ion | ECNI |

| [C₂Br₄]⁺• | Loss of HBr | EI |

| [CBr₃]⁺ | Tribromomethyl cation | EI |

Note: Fragmentation patterns depend heavily on the ionization technique and energy used.

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methodologies for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating this compound from intricate mixtures. Gas chromatography, in particular, stands out for its efficacy in analyzing volatile and semi-volatile compounds.

Gas chromatography (GC) is a powerful analytical method for separating and analyzing volatile and semi-volatile compounds like this compound. phenomenex.com The technique involves vaporizing a sample and transporting it through a column by an inert carrier gas, such as helium or nitrogen. libretexts.orgshimadzu.com Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. shimadzu.com Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column more quickly. thermofisher.com

When coupled with a mass spectrometer (MS), GC becomes an even more potent tool, known as GC-MS. wikipedia.org This combination allows for not only the separation of complex mixtures but also the identification and quantification of individual components, even at trace levels. thermofisher.comwikipedia.org The mass spectrometer ionizes the compounds eluting from the GC column, and the resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparing it to spectral libraries.

For the analysis of halogenated compounds like this compound, GC is particularly well-suited. thermofisher.com The high temperatures used in the GC injection port and oven facilitate the volatilization of these compounds. wikipedia.org However, these high temperatures can also pose a challenge, potentially causing thermal degradation of the injected molecules. wikipedia.org Therefore, careful optimization of GC parameters is crucial for accurate analysis. nih.gov

The selection of the GC column is a critical factor in achieving good separation. Key parameters to consider include the stationary phase, column internal diameter, film thickness, and column length, all of which influence the column's efficiency, resolution, and sample capacity. For complex environmental samples containing brominated flame retardants, specialized columns and injection techniques are often required to achieve the necessary separation and sensitivity. nih.gov

The following interactive table outlines the typical parameters for GC analysis of brominated compounds.

| Parameter | Description | Typical Setting for Brominated Compounds |

| Injection Technique | Method of introducing the sample into the GC. | Splitless or on-column injection for trace analysis. nih.gov |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium or Nitrogen. libretexts.org |

| Column Type | The heart of the GC where separation occurs. | Fused silica (B1680970) capillary column. |

| Stationary Phase | The coating inside the column that interacts with the analytes. | Phenylmethylpolysiloxane-based phases are common. |

| Oven Temperature Program | Controlled heating of the column to facilitate separation. | Ramped temperature programs are used to separate compounds with a wide range of boiling points. |

| Detector | Device that measures the analytes as they elute from the column. | Mass Spectrometer (MS) or Electron Capture Detector (ECD). accustandard.com |

A significant hurdle in the accurate analysis of brominated compounds like this compound is the development and availability of analytical standards. nih.gov Brominated flame retardants (BFRs) encompass a large number of congeners, which are compounds with the same basic chemical structure but differing in the number and position of bromine atoms. mdpi.com For instance, polybrominated diphenyl ethers (PBDEs) have 209 possible congeners. nih.gov

The lack of commercially available reference standards for all possible brominated congeners presents a major challenge for analytical chemists. nih.govwell-labs.com This scarcity makes it difficult to accurately identify and quantify individual congeners in environmental and biological samples. nih.gov Without proper standards, it is also challenging to study the degradation and debromination pathways of these compounds. nih.gov

Furthermore, the physicochemical properties of BFRs, such as their varying vapor pressures and molecular weights, add to the complexity of developing multi-residue analytical methods. nih.govnih.gov The separation of co-eluting congeners with nearly identical mass spectra is another significant challenge. accustandard.com

To address some of these issues, researchers have explored the use of fluorinated analogs as internal standards. accustandard.com These compounds have similar elution characteristics to their native counterparts and can be used across a range of analytical techniques, offering a more cost-effective solution than traditional carbon-13 labeled standards. accustandard.com

The table below summarizes the key challenges in developing analytical standards for brominated congeners.

| Challenge | Description | Impact on Analysis |

| Large Number of Congeners | Many brominated flame retardants have numerous congeners. nih.gov | Difficult to synthesize and certify standards for every congener. |

| Lack of Commercial Availability | Certified reference standards are not available for many congeners. nih.gov | Limits the ability to accurately quantify and identify specific congeners. |

| Physicochemical Diversity | Brominated congeners have a wide range of properties. nih.gov | Complicates the development of a single analytical method for all congeners. |

| Co-elution | Different congeners may elute from the GC column at the same time. accustandard.com | Makes it difficult to distinguish and quantify individual congeners. |

| Matrix Interferences | Complex sample matrices can interfere with the analysis. nih.gov | Requires extensive sample cleanup and purification steps. |

Gas Chromatography (GC) for Mixture Analysis and Trace Detection

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The phenomenon relies on the elastic scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. iastate.edu The resulting diffraction pattern is unique to a specific crystalline material and provides detailed information about its structure, including lattice parameters and the arrangement of atoms. forcetechnology.com

For halogenated ethane (B1197151) derivatives, XRD studies have been instrumental in understanding their polymorphism, which is the ability of a compound to exist in more than one crystalline form. acs.org The analysis of single crystals using XRD can provide a complete three-dimensional picture of the electron density and atomic positions. wikipedia.org

The process of XRD analysis involves directing a beam of X-rays, typically of a single wavelength, onto a crystal. drawellanalytical.com The interaction of the X-rays with the crystal's electron cloud causes the beam to diffract in specific directions, creating a pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can deduce the arrangement of atoms within the crystal. wikipedia.org

While obtaining a single crystal of sufficient quality for XRD analysis can be a challenge, the technique provides unparalleled detail about the solid-state structure of a compound. iastate.edu In cases where large single crystals are not available, X-ray powder diffraction (XRPD) can be used to identify the crystalline phases present in a sample. iastate.edu

The following table outlines the key information obtained from an X-ray diffraction analysis.

| Information Obtained | Description | Significance |

| Crystal System | The basic geometric framework of the crystal (e.g., cubic, monoclinic). | Provides fundamental information about the symmetry of the unit cell. |

| Lattice Parameters | The dimensions and angles of the unit cell. forcetechnology.com | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates | The positions of each atom within the unit cell. drawellanalytical.com | Allows for the determination of bond lengths, bond angles, and overall molecular geometry. |

| Polymorphism | The existence of different crystalline forms of the same compound. acs.org | Different polymorphs can have different physical properties. |

| Phase Purity | Confirmation of the identity and purity of a crystalline solid. iastate.edu | Essential for quality control and material characterization. |

Computational Chemistry and Theoretical Studies of Pentabromoethane

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are foundational to modern computational chemistry, providing a framework for calculating the electronic structure of molecules, which in turn governs their stability and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most important pillars of quantum chemical calculations. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, using only fundamental physical constants. arxiv.org These methods can be highly accurate but are often computationally expensive. High-level composite ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with complete basis set (CBS) extrapolation are used for precise energy calculations. A theoretical study calculated the enthalpy of formation for pentabromoethane to be 20.9 kcal/mol using the CCSD(T)/CBS method. nsf.gov Other composite methods like G3, G4, and ccCA are also employed to study related brominated hydrocarbons, offering a balance of accuracy and computational cost. nsf.gov An ab initio estimation has also been used to determine the radiative efficiency of this compound, yielding a value of 0.0487. epa.gov

Density Functional Theory (DFT) offers a computationally less intensive alternative to traditional ab initio methods, making it suitable for larger molecules and systems. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. Its accuracy depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. For example, DFT calculations at the B3LYP/6-31G level have been used to optimize the geometries of related polybrominated ethanes like hexabromoethane (B14528).

Thermochemical data has also been calculated for the this compound radical (C₂Br₅•) using the G3//B3LYP method, a high-accuracy composite ab initio calculation approach. researchgate.netcore.ac.uk

Table 1: Calculated Thermochemical Properties of this compound and its Radical

| Property | Value (this compound) | Value (this compound Radical) | Method | Source(s) |

| Enthalpy of Formation (ΔHf) | 20.9 kcal/mol | 67.7 kcal/mol | CCSD(T)/CBS | nsf.gov |

| Enthalpy of Formation (HF298) | - | 67.7 kcal/mol | G3//B3LYP | researchgate.net, core.ac.uk |

| Radiative Efficiency | 0.0487 | - | Ab initio | epa.gov |

Computational methods are indispensable for interpreting and predicting the spectroscopic features of molecules. canterbury.ac.nz Vibrational spectroscopy, which measures transitions between vibrational energy levels, provides a "molecular fingerprint" that is unique to a compound's structure and bonding. canterbury.ac.nz However, assigning the specific atomic motions corresponding to each peak in an infrared (IR) or Raman spectrum can be complex, and computational support is often essential for a meaningful analysis. canterbury.ac.nz

For this compound, overtone spectra in the liquid phase (dissolved in carbon tetrachloride) have been analyzed in the region of the CH-stretching local mode overtones. researchgate.net The principal absorption bands observed in these spectra have been assigned to these CH-stretching local mode overtones. researchgate.net The asymmetry noted in the overtone bands for this compound has been attributed to intermolecular interactions. researchgate.net

Quantum chemical calculations can predict vibrational frequencies, which aids in the assignment of experimental spectra. While detailed calculations for the neutral this compound molecule are not broadly published, calculated vibrational frequencies for the this compound radical are available from thermochemical databases. researchgate.netcore.ac.uk

Table 2: Calculated Vibrational Frequencies (ν) for the this compound Radical (C₂Br₅•)

| Frequency (cm⁻¹) |

| 1081 |

| 855 |

| 677 |

| 607 |

| 517 |

| 367 |

| 254 |

| 203 |

| 199 |

| 156 |

| 142 |

| 137.4 |

| 107.7 |

| 81.3 |

Source: researchgate.net, core.ac.uk

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static electronic structure calculations to explore the dynamic behavior of molecules, including their conformational changes and interactions.

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotation around single bonds. fiveable.me For this compound (CHBr₂-CBr₃), rotation around the carbon-carbon single bond gives rise to different conformers. The primary conformers are typically staggered, which minimize steric repulsion between the bulky bromine atoms, and eclipsed, which are higher in energy.

The analysis of vibrational spectra can provide evidence for the existence of different conformers. In related tetrahaloethanes, asymmetry in overtone bands has been attributed to the independent absorption of two distinct rotational conformers (trans and gauche). researchgate.net While the observed asymmetry in this compound's spectrum was primarily linked to intermolecular forces, the presence of such conformers is a fundamental aspect of its structure. researchgate.net Computational methods, including both force field and quantum mechanical approaches, are used to calculate the relative energies of these different conformations to determine the most stable arrangements. researchgate.net

Computational chemistry can be used to map the potential energy surface of a chemical reaction, identifying the most favorable pathways from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. rsc.org

A relevant reaction context for this compound is its formation through the free-radical bromination of ethane (B1197151). This process occurs via a chain reaction mechanism involving initiation and propagation steps. ucr.edu Ultimately, the sequential substitution of hydrogen atoms with bromine can lead to polybrominated products, including tetrabromoethanes and this compound. ucr.edu

Theoretical studies can model this stepwise process by:

Calculating the energetics of hydrogen abstraction from a bromoethane (B45996) intermediate by a bromine radical.

Identifying the transition state structure for this step.

Modeling the subsequent reaction of the resulting carbon radical with a Br₂ molecule.

By mapping these elementary steps, computational analysis can provide a detailed, atomic-level picture of the reaction mechanism and kinetics.

Conformational Analysis and Intermolecular Interactions

Cheminformatics and Data-Driven Approaches for Brominated Compounds

Cheminformatics combines principles from chemistry, computer science, and data analysis to extract knowledge from large chemical datasets. researchgate.net This field is particularly valuable for systematically studying classes of compounds like brominated hydrocarbons.

Data-driven approaches leverage chemical databases, such as PubChem and ChEMBL, which contain information on vast numbers of compounds, including their structures and associated properties. researchgate.net Using machine learning algorithms, cheminformatics can build predictive models to estimate the properties of new or untested compounds. For brominated compounds, which are often of interest as flame retardants or due to their environmental persistence, these models can predict key characteristics like toxicity, biodegradability, or physical properties without the need for extensive laboratory testing for every single molecule. science.govwur.nl

These computational tools allow for the efficient screening of large virtual libraries of brominated compounds to identify candidates with desired properties or to flag those with potential hazards, thereby guiding and prioritizing experimental research efforts.

Virtual Screening and Property Prediction

Virtual screening and property prediction for this compound rely on computational models to estimate its physicochemical and toxicological characteristics. These predictions are crucial for initial hazard assessments and for understanding its potential behavior in various environments.

A significant source of computed properties for this compound is the PubChem database. nih.gov These properties are derived from computational models and provide a foundational understanding of the molecule's characteristics. Key predicted properties include its molecular weight, XLogP3 (a measure of lipophilicity), and various molecular descriptors. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 424.55 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 423.59541 Da | PubChem |

| Monoisotopic Mass | 419.599511 Da | ChemSpider |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 51.6 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

This table is interactive. Users can sort and filter the data.

Further theoretical studies have focused on the thermochemistry of brominated hydrocarbons, including this compound. For instance, the enthalpy of formation of this compound has been calculated using methods like the G3 and G4 composite methods, as well as the computationally intensive W2DK methodology. nsf.gov One study calculated the enthalpy of formation to be 20.3 kcal/mol using a CCSD(T) approach, which was in good agreement with the atomization approach value of 20.9 kcal/mol. nsf.gov Such theoretical values are vital when experimental data is scarce. nsf.gov

Quantitative Structure-Activity Relationship (QSAR) models are another key tool for property prediction. nih.govwikipedia.orgjocpr.commedcraveonline.com For halogenated compounds like this compound, QSAR models can be developed to predict properties such as gas chromatographic retention indices based on theoretical molecular descriptors. These models establish a mathematical relationship between the chemical structure and its activity or property. wikipedia.org In the context of environmental risk assessment, QSARs provided by software like EPIWIN have been used to predict physicochemical properties such as water solubility and octanol-water partition coefficient for flame retardants, a class to which this compound belongs. service.gov.uk

High-Throughput Computational Workflows

High-throughput computational workflows enable the rapid screening and analysis of large sets of chemicals. scholaris.ca While specific high-throughput screening studies focusing on this compound are not extensively documented in the reviewed literature, the availability of its computed data in databases like PubChem indicates its inclusion in large-scale computational toxicology programs. nih.govnist.gov

The Toxicity Testing in the 21st Century (Tox21) initiative, for example, utilizes high-throughput screening to generate toxicity data for thousands of chemicals. nist.gov The presence of this compound within such databases suggests it can be subjected to these automated workflows to predict potential hazards. nist.gov These workflows are essential for prioritizing chemicals for further in-depth testing and for regulatory purposes. scholaris.ca The development of automated methods in chemical risk assessment relies on the availability of predicted properties for a vast number of compounds, including substances like this compound. scholaris.ca

Applications in Drug Discovery and Materials Design Utilizing Computational Methods

The application of computational methods in drug discovery and materials design is a rapidly growing field, leveraging the power of computers to accelerate the development of new therapeutics and materials. hilarispublisher.comnih.govwikipedia.org However, based on the reviewed scientific literature, there are no specific documented instances of this compound being utilized in computational drug discovery or materials design workflows.

In the realm of drug discovery , computational techniques such as virtual screening, molecular docking, and QSAR are used to identify and optimize lead compounds. nih.govopenmedicinalchemistryjournal.comsilicos-it.be These methods allow for the rapid screening of large chemical libraries against biological targets. nih.govsilicos-it.be While this compound itself is not a typical drug candidate due to its toxicological profile, its structural motifs could potentially be of interest in the design of halogenated compounds with specific biological activities. In silico toxicology studies, which are a crucial part of the drug discovery process, aim to predict adverse effects early on. nih.govnih.govnumberanalytics.com The computed toxicological data for this compound would be relevant in this context for comparative analysis or for flagging potentially toxic substructures.

In materials design , computational modeling is used to predict the properties of new materials, accelerating their discovery and optimization. wikipedia.orgqut.edu.au Computational materials science employs a range of methods to understand and engineer materials with desired characteristics. wikipedia.org Given that this compound is used as a flame retardant, computational studies could, in principle, be used to model its interaction with polymers or its behavior at high temperatures to design more effective and safer flame-retardant systems. service.gov.uk However, specific research applying these computational material design principles directly to this compound is not apparent in the available literature. A patent search did reveal a non-silver photosensitive composition containing this compound, suggesting a potential application in materials, though detailed computational studies were not described. google.com

Environmental Occurrence, Fate, and Remediation of Pentabromoethane

Environmental Monitoring and Distribution

The environmental distribution of pentabromoethane is influenced by its physical and chemical properties, such as its slight solubility in water and its potential for persistence. Monitoring efforts for brominated flame retardants (BFRs) and related compounds provide an indication of the likely environmental compartments where this compound may be found.

Detection in Environmental Matrices (Air, Water, Soil)

This compound is considered a potential environmental contaminant. While extensive monitoring data specifically for this compound is limited, studies on brominated flame retardants (BFRs) suggest that related compounds can be found in various environmental matrices.

Air: Emissions of some BFRs into the air can occur from industrial processes and during the service life of products containing them. For instance, estimations for certain polybrominated diphenyl ethers (PBDEs) suggest that a small fraction (around 0.1%) of industrial emissions may be released to the air. Due to its volatility, pentachlorophenol, another halogenated compound, has been shown to undergo long-range atmospheric transport, suggesting a similar potential for other persistent halogenated compounds.

Water: The available monitoring data for BFRs in general suggest that widespread contamination of water sources is not expected, and when present, the concentrations are typically very low, in the nanogram per liter (ng/L) range. However, higher concentrations might occur in some water sources near industrial point sources of release, such as plastics or textile processing sites. This compound has been identified as a substance with a high potential for occurrence in water sources in some screening studies. Analytical methods have been developed to detect a range of BFRs in water samples, with detection limits that can be as low as 10 ng/L.

Soil: Industrial and urban soil can act as a sink for BFRs released into the environment. It is estimated that a significant portion of emissions from industrial sites, potentially up to 75%, is distributed to the surrounding soil. The mobility and persistence of compounds like this compound in soil are dependent on factors such as soil type and pH.

Table 1: Predicted Environmental Distribution of Emissions for a Class of Brominated Flame Retardants

| Environmental Compartment | Estimated Percentage of Distribution |

| Industrial/Urban Soil | 75% |

| Air | 0.1% |

| Surface Water | 24.9% |

| This table is based on generalized emission factors for a class of BFRs and indicates the potential distribution pathways for compounds like this compound from industrial sources. |

Pathways of Environmental Transformation and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various transformation and degradation processes, which can be either abiotic (non-biological) or biotic (biological).

Abiotic Degradation: Photolysis and Hydrolysis

Photolysis: Photolysis is the breakdown of chemical compounds by light. The rate of photodegradation can be influenced by factors such as light intensity, pH, and the presence of other substances that can act as photocatalysts. For some organic dyes, photodegradation increases with increasing light intensity and can be optimized at specific pH values and catalyst concentrations. Laser flash photolysis has been used to investigate reactions involving this compound, indicating its potential to undergo photochemical reactions. However, specific studies detailing the photolytic half-life or degradation pathways of this compound in environmental matrices are not available in the provided search results.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for organic compounds can be highly dependent on pH and temperature. For many halogenated aliphatic compounds, hydrolysis can be a very slow process. For example, the estimated hydrolysis half-life for bromoform (B151600) at 25°C and pH 7 is 686 years, suggesting that this compound may also be hydrolytically stable. While general principles of hydrolysis for halogenated alkanes exist, specific kinetic data for the hydrolysis of this compound were not found.

Table 3: Factors Influencing Abiotic Degradation of Organic Compounds

| Degradation Process | Influencing Factors | Description of Influence |

| Photolysis | Light Intensity | Higher intensity can increase the degradation rate, up to a certain point. |

| pH | Can affect the surface charge of photocatalysts and the state of the target molecule, influencing adsorption and reaction rates. | |

| Catalyst Concentration | An optimal concentration exists; too high a concentration can lead to turbidity and block light. | |

| Hydrolysis | pH | The reaction rate is often highly dependent on whether conditions are acidic, neutral, or alkaline. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. |

Biotic Degradation: Microbial Metabolisms and Enzymatic Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Metabolisms: Microorganisms can degrade a wide range of organic pollutants, including halogenated hydrocarbons. The degradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. Some bacteria are capable of using halogenated compounds as a source of carbon and energy. The process of removing halogen atoms, known as dehalogenation, is a critical step in the breakdown of these compounds and can be catalyzed by enzymes called dehalogenases. Reductive dehalogenation, which occurs under anaerobic conditions, is often the initial step in the biodegradation of highly halogenated compounds.

Enzymatic Processes: Specific enzymes play a crucial role in the degradation of halogenated compounds. Oxygenases are enzymes that can initiate the breakdown of these molecules by introducing oxygen, making them more susceptible to further degradation. For instance, monooxygenase enzymes are involved in the aerobic degradation of low molecular weight alkanes. In some genetically engineered bacteria, cytochrome P450cam monooxygenase has been shown to reduce polyhalogenated compounds, which are then oxidized by toluene (B28343) dioxygenase. While the principles of microbial and enzymatic degradation of halogenated compounds are well-established, specific studies identifying the microorganisms or enzymatic pathways responsible for the degradation of this compound are not detailed in the available search results. However, research on related compounds like pentachlorobiphenyl has identified bacteria such as Microbacterium paraoxydans as being capable of degradation.

Table 4: Microbial Processes Involved in the Degradation of Halogenated Compounds

| Process | Condition | Key Enzymes/Mechanisms | Description |

| Aerobic Degradation | With Oxygen | Oxygenases (e.g., monooxygenase, dioxygenase) | Introduction of oxygen atoms into the molecule to initiate breakdown. |

| Anaerobic Degradation | Without Oxygen | Reductive Dehalogenation (Dehalorespiration) | Removal of halogen atoms and replacement with hydrogen, often as an initial step. |

| Co-metabolism | Aerobic or Anaerobic | Non-specific enzymes | The fortuitous degradation of a compound by an enzyme or cofactor produced for a different purpose. |

Formation as Disinfection Byproducts (DBPs) in Water Treatment

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants, such as chlorine, react with naturally occurring organic matter and other substances present in water.

The presence of bromide ions in source water can significantly influence the type of DBPs formed during disinfection. When chlorine is added to water containing bromide, it can oxidize the bromide to form hypobromous acid. This species is highly reactive and can subsequently react with organic matter to form brominated DBPs. These brominated DBPs can sometimes be of greater health concern than their chlorinated counterparts.

This compound has been identified as a potential "high priority" DBP in studies of drinking water. The formation of brominated trihalomethanes (THMs) and haloacetic acids (HAAs) has been shown to increase with higher levels of bromide in the water during chlorination. Kinetic studies have demonstrated that increased bromide concentrations in brackish and seawaters lead to higher formation of brominated DBPs for various oxidants, including chlorine, ozone, and peracetic acid. While the general mechanisms of brominated DBP formation are understood, specific quantitative data on the formation potential of this compound under various water treatment conditions were not available in the search results.

Table 5: Factors Influencing the Formation of Brominated Disinfection Byproducts (DBPs)

| Factor | Influence on DBP Formation |

| Bromide Concentration | Higher bromide levels lead to a greater formation of brominated DBPs. |

| Disinfectant Type | The type of disinfectant (e.g., chlorine, chloramine, ozone) affects the speciation and concentration of DBPs formed. |

| Organic Matter Content | The concentration and character of natural organic matter (precursors) in the source water are primary determinants of DBP formation. |

| pH | pH can influence the reaction kinetics and the speciation of both the disinfectant and the organic precursors. |

| Temperature | Higher temperatures can increase the rate of DBP formation. |

| Reaction Time | Longer contact times between the disinfectant and precursors generally lead to higher DBP concentrations. |

Precursor Compounds and Formation Conditions

The formation of this compound in drinking water is a result of complex chemical reactions between disinfectants and naturally occurring organic and inorganic matter in the source water.

Precursor Compounds: The primary precursors for the formation of this compound and other brominated disinfection byproducts (Br-DBPs) are:

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plants and animals in the environment. These compounds, particularly humic and fulvic acids, provide the carbon structure for the formation of DBPs. nih.govacs.org

Bromide Ions (Br⁻): The presence of bromide ions in source water is a critical factor. nih.govnih.gov Disinfectants oxidize bromide into more reactive bromine species (e.g., hypobromous acid, HOBr), which are highly effective at reacting with NOM to form brominated organic compounds. nih.govnih.gov Source waters with elevated bromide levels, which can range from below 0.02 mg/L to over 1 mg/L in the United States, are more likely to form Br-DBPs. sdstate.edu

Formation Conditions: The chlorination or ozonation of water containing bromide and NOM leads to the production of reactive bromo species that subsequently form Br-DBPs like this compound. nih.govresearchgate.net The specific yield and formation rate are influenced by several key water quality and operational parameters. While specific kinetic data for this compound is not extensively documented, the general conditions favoring Br-DBP formation provide insight into its likely genesis. nih.gov

| Influencing Factor | Effect on Brominated DBP Formation |

| Bromide Concentration | Higher Br⁻ concentrations directly increase the formation potential and yield of Br-DBPs. nih.gov As bromide levels rise, there is a shift toward more heavily brominated DBP species. nih.gov |

| Disinfectant Type | Disinfectants like chlorine and ozone readily oxidize bromide, initiating the DBP formation pathway. nih.govresearchgate.net |

| pH | The pH of the water affects the chemical state of both the disinfectants and NOM, influencing reaction rates. nih.gov For some DBPs, formation can be pH-dependent. whiterose.ac.uk |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, which can lead to a more rapid formation of DBPs. whiterose.ac.uk |

| Reaction Time | Longer contact times between the disinfectant and precursors in the water treatment plant and distribution system can lead to increased DBP formation. nih.gov |

| NOM Characteristics | The type and concentration of Natural Organic Matter influence the type and quantity of DBPs formed. nih.gov |

This table summarizes general factors influencing the formation of brominated disinfection byproducts, which are applicable to this compound.

Fate and Transport in Water Distribution Systems

Once formed, the persistence of this compound in water distribution systems is determined by its chemical stability and susceptibility to degradation processes. The fate of DBPs can vary, with some remaining stable, some increasing in concentration, and others degrading over time. umass.edu

The stability of halogenated compounds in water is influenced by the type and number of halogen atoms. Generally, iodinated DBPs are the least stable, followed by brominated DBPs, with chlorinated DBPs being the most stable. sdstate.edu Within a class of compounds, such as haloacetic acids or haloacetamides, stability often decreases as the number of halogen substituents increases, and brominated analogs tend to be less stable than their chlorinated counterparts. umass.edunih.govresearchgate.net

Potential degradation pathways for halogenated alkanes like this compound in a distribution system include:

Abiotic Degradation: This can occur through chemical reactions like hydrolysis (reaction with water) and reductive dehalogenation. sdstate.edu For instance, studies on haloacetamides show they can decompose into corresponding haloacetic acids. nih.govresearchgate.net

Biotic Degradation: Biofilms present on the surfaces of pipes (B44673) in the distribution system contain microorganisms that can biodegrade certain DBPs. umass.edu The biodegradation of haloacetic acids is a well-documented process in drinking water systems. umass.edu